molecular formula C16H9Br2NO4 B11532902 4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Katalognummer: B11532902
Molekulargewicht: 439.05 g/mol
InChI-Schlüssel: LNNXIYZBVWBTIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,8-Dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound characterized by its complex structure, which includes a benzoxazinone core substituted with bromine atoms and an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves multiple steps:

    Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminophenol derivatives, under acidic or basic conditions.

    Bromination: The benzoxazinone core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazinone core, potentially yielding alcohol derivatives.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzoxazinone core is known for its biological activity, and the presence of bromine atoms can enhance its interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the carbonyl and acetate groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(6,8-Dichloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
  • 4-(6,8-Diiodo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
  • 4-(6,8-Difluoro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Uniqueness

Compared to its analogs, 4-(6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to interact with biological targets through halogen bonding.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C16H9Br2NO4

Molekulargewicht

439.05 g/mol

IUPAC-Name

[4-(6,8-dibromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate

InChI

InChI=1S/C16H9Br2NO4/c1-8(20)22-11-4-2-9(3-5-11)15-19-14-12(16(21)23-15)6-10(17)7-13(14)18/h2-7H,1H3

InChI-Schlüssel

LNNXIYZBVWBTIR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.